molecular formula C11H14O2 B174870 3-(Benzyloxy)cyclobutanol CAS No. 100058-61-5

3-(Benzyloxy)cyclobutanol

Cat. No. B174870
M. Wt: 178.23 g/mol
InChI Key: ZGSDRBWWICYJBU-UHFFFAOYSA-N
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Description

“3-(Benzyloxy)cyclobutanol” is a chemical compound with the molecular formula C11H14O2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “3-(Benzyloxy)cyclobutanol” can be represented by the InChI code: 1S/C11H14O2/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 . The molecular weight of this compound is 178.23 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Benzyloxy)cyclobutanol” include a molecular weight of 178.23 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 3 .

Scientific Research Applications

  • Stereoselective Reductions in Synthesis : The stereoselective reduction of carbonyls, which is crucial in the synthesis of natural products and medicinal chemistry, can be achieved with high selectivity using 3-substituted cyclobutanones. This process is highly selective for the formation of the cis alcohol variant, with factors such as reaction temperature, solvent, and type of reducing agent playing significant roles (Deraet et al., 2020).

  • Asymmetric Cross-Coupling Reactions : In another application, 3-(Benzyloxy)cyclobutanol derivatives can undergo a highly enantioselective palladium-catalyzed intermolecular C(sp3)-C(sp3) coupling reaction. This method allows for the convenient synthesis of chiral benzene-fused cyclic compounds in a highly regio-, chemo-, and enantioselective manner, which is significant in synthetic and medicinal chemistry (Cao et al., 2021).

  • Catellani Reactions and Polysubstituted Aromatic Hydrocarbons : The cyclobutanol ring-opening procedure can be applied in Catellani termination reactions. This process features mild conditions and broad substrate scope, suitable for constructing various types of polysubstituted aromatic hydrocarbons (Wang et al., 2021).

  • Role in Nucleic Acid Research : 3-(Benzyloxy)cyclobutane-1,1-dimethanol, a derivative of 3-(Benzyloxy)cyclobutanol, has been used to synthesize carba-nucleosides to study their annealing behavior towards ribo- and deoxyribo-nucleic acids (Henlin et al., 1992).

  • Fluoromethyl Derivatives Synthesis : In a study dedicated to exploring nucleosides, the synthesis of fluoromethyl derivatives of carbocyclic Oxetanocin A involved the use of 3-O-benzoate derived from 3-(Benzyloxy)cyclobutanol (Sato et al., 1996).

  • Photodimerization Studies : The photodimerization of certain compounds in the presence of 3-(Benzyloxy)cyclobutanol derivatives has been explored, revealing the influence of molecular arrangements on the formation of specific dimeric structures (Uemura et al., 2018).

  • Histamine Receptor Research : A study on histamine H3 receptor ligands introduced a 3-cyclobutoxy motif as a novel constraint, which included synthetic methodology towards compounds with this functionality. This approach led to a significant increase in H3R affinity (Wijtmans et al., 2010).

  • Ring Expansion and Functionalized Dioxanes : Cyclobutanols, including 3-(Benzyloxy)cyclobutanol derivatives, can undergo oxidative ring expansion to produce functionalized 1,2-dioxanes, useful in various chemical applications (López et al., 2020).

Future Directions

As “3-(Benzyloxy)cyclobutanol” is used for research and development purposes , future directions could involve further studies to understand its properties, synthesis, and potential applications.

properties

IUPAC Name

3-phenylmethoxycyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSDRBWWICYJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)cyclobutanol

CAS RN

100058-61-5, 233276-35-2
Record name 3-(Benzyloxy)cyclobutanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1s,3s)-3-(benzyloxy)cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 100-mL round-bottom flask was charged with 3-(benzyloxy)cyclobutanone (2.00 g, 11.4 mmol), tetrahydrofuran (20 mL), and methanol (1 mL), and the solution was cooled to 0° C. Sodium borohydride (0.475 g, 12.5 mmol) was added portionwise, and the resulting mixture stirred for 30 min at room temperature. The reaction mixture was poured into water (30 mL), and extracted with ethyl acetate (2×30 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated to afford 3-(benzyloxy)cyclobutanol (1.83 g, 90%) as yellow oil. MS (ESI, pos. ion) m/z 179 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.475 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
D Franck, T Kniess, J Steinbach… - Bioorganic & medicinal …, 2013 - Elsevier
The [ 18 F]fluorocyclobutyl group has the potential to be a metabolically stable prosthetic group for PET tracers. The synthesis of the radiolabeling precursor cis-cyclobutane-1,3-diyl bis(…
Number of citations: 24 www.sciencedirect.com
J Tian, Z Sun, W Li, D Wang, L Zhou - New Journal of Chemistry, 2022 - pubs.rsc.org
… We found that 3-benzyloxy cyclobutanol 1k worked well to give product 3ka in a moderate yield. Replacing the carbon atom at the γ-position to the hydroxyl group of cyclobutanol by an …
Number of citations: 3 pubs.rsc.org
D Franck - 2012 - core.ac.uk
An effective personalized patient management requires powerful diagnostic tools for an early detection of diseases, early therapy response assessment and therapy monitoring. Such …
Number of citations: 1 core.ac.uk
Y Li - 2008 - search.proquest.com
Part 1 of this dissertation describes the synthesis and anti-HIV activity of several novel four-membered ring nucleoside and nucleotide analogs as anti-HIV agents. The synthesis of …
Number of citations: 3 search.proquest.com
JA Terrett, H Chen, DG Shore, E Villemure… - Journal of medicinal …, 2021 - ACS Publications
Transient receptor potential ankyrin 1 (TRPA1) is a nonselective calcium-permeable ion channel highly expressed in the primary sensory neurons functioning as a polymodal sensor for …
Number of citations: 17 pubs.acs.org

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